![molecular formula C12H11ClN4O2 B14131510 2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in various therapeutic disciplines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide typically involves the selective displacement of chloride at the C4 position of a pyrimidine ring. One common method involves reacting 2-chloro-5-methoxypyrimidine with an appropriate amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the C4 position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Condensation Reactions: It can form condensation products with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .
Scientific Research Applications
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets. One known target is focal adhesion kinase 1, a non-receptor protein-tyrosine kinase that plays a crucial role in regulating cell migration, adhesion, and spreading . The compound’s interaction with this kinase can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Used as a pesticide intermediate and in the synthesis of other pyridine derivatives.
5-Chloro-2-methoxypyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with focal adhesion kinase 1 sets it apart from other similar compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C12H11ClN4O2 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]benzamide |
InChI |
InChI=1S/C12H11ClN4O2/c1-19-9-6-15-12(13)17-11(9)16-8-5-3-2-4-7(8)10(14)18/h2-6H,1H3,(H2,14,18)(H,15,16,17) |
InChI Key |
CHWIQNZHIFWNBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1NC2=CC=CC=C2C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


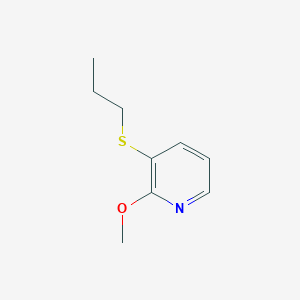
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-phenylnaphthalen-1-amine](/img/structure/B14131432.png)
![3,7-Dimethyldibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14131436.png)
![1-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B14131440.png)
![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
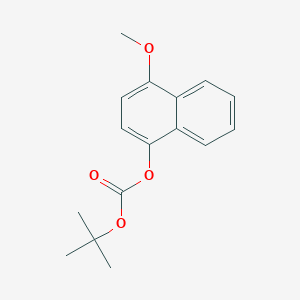
![5-{4-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14131449.png)
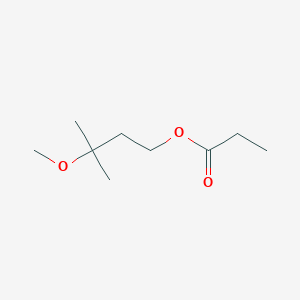
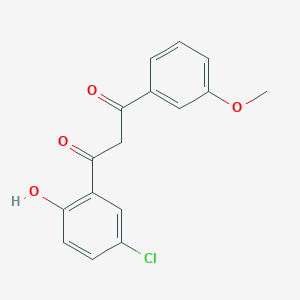
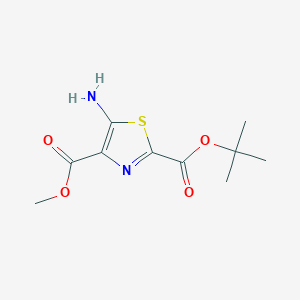
![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
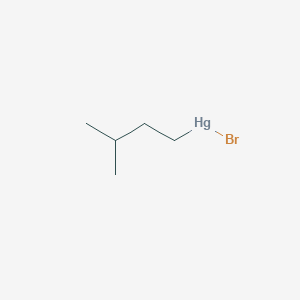
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
